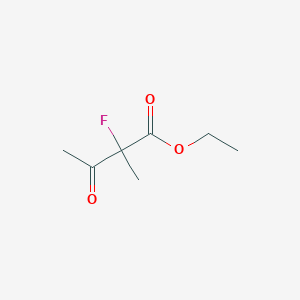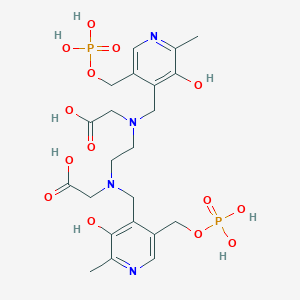
5-Methoxy-4-methyl-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide typically involves the reaction of 4-methylpyrimidine 1-oxide with methoxy groups under specific conditions. One common method involves the use of trimethylsilyl cyanide (TMSCN) as a reagent. The reaction is carried out in acetonitrile, and the product is obtained in good yields .
Industrial Production Methods
Industrial production methods for 5-Methoxy-4-methylpyrimidine 1-oxide are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methylpyrimidine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.
Common Reagents and Conditions
Trimethylsilyl Cyanide (TMSCN): Used in substitution reactions to introduce cyanide groups.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound to different derivatives.
Reducing Agents: Reducing agents can be used to reduce the compound to its corresponding reduced forms.
Major Products Formed
2-Pyrimidinecarbonitriles: Formed predominantly in reactions with TMSCN.
Other Derivatives: Depending on the reaction conditions and reagents used, various other derivatives can be formed.
Scientific Research Applications
5-Methoxy-4-methylpyrimidine 1-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrimidine 1-oxide: Similar in structure but lacks the methoxy group.
5-Substituted Pyrimidine 1-oxides: Compounds with different substituents at the 5-position.
4,5-Disubstituted Pyrimidine 1-oxides: Compounds with additional substituents at the 4 and 5 positions.
Uniqueness
5-Methoxy-4-methylpyrimidine 1-oxide is unique due to the presence of both methoxy and methyl groups, which confer specific chemical and biological properties. Its ability to undergo selective reactions and form specific derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
114969-54-9 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
InChI Key |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
Canonical SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
Synonyms |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)




